molecular formula C7H7BrF4O2 B6223652 methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate CAS No. 2770359-08-3

methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate

Cat. No. B6223652
CAS RN: 2770359-08-3
M. Wt: 279
InChI Key:
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Description

Methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate, also known as Methyl 1-bromo-2,2,3,3-tetrafluorocyclobutane-1-carboxylate, is a brominated organic compound that is used in a variety of scientific research applications. It is a highly volatile, colorless liquid with a characteristic odor. It has a melting point of -114.8°C, a boiling point of 43.7°C, and a density of 1.32 g/cm3. It is also an effective solvent for many organic compounds, and it is non-flammable and non-toxic.

Scientific Research Applications

Methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is used in a variety of scientific research applications. It is used as a solvent in organic synthesis, as a reagent in chromatography, and as a reactant in the preparation of various organic compounds. It is also used as a precursor in the synthesis of other compounds, such as bromoacetyl bromide and bromoacetyl chloride. In addition, it is used in the preparation of various organic catalysts and catalyst precursors.

Mechanism of Action

Methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is a highly reactive compound and is capable of undergoing a variety of reactions. In the presence of a base, it can form bromoacetyl bromide through an SN2 reaction. It can also undergo nucleophilic substitution reactions with other organic compounds, such as alcohols and amines, to form a variety of products. In addition, it is capable of forming a variety of other organic compounds through a variety of reactions, including nucleophilic addition reactions and electrophilic substitution reactions.
Biochemical and Physiological Effects
methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is not known to have any direct biochemical or physiological effects. However, due to its highly reactive nature, it may react with other compounds in the body and form products that could potentially have adverse effects. Therefore, it is important to exercise caution when handling this compound and to take all necessary safety precautions.

Advantages and Limitations for Lab Experiments

Methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high reactivity, which allows it to be used in a variety of reactions. Additionally, it is non-flammable and non-toxic, making it safe to use in laboratory experiments. However, it is highly volatile, and it has a low boiling point, which can make it difficult to handle in certain experiments.

Future Directions

Due to its wide range of applications in scientific research, there are many potential future directions for the use of methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate. These include the development of new synthesis methods, the exploration of new reaction pathways, and the use of the compound as a catalyst or reactant in the synthesis of other compounds. Additionally, further research into the biochemical and physiological effects of the compound could be conducted, as well as research into the potential environmental and health impacts of its use.

Synthesis Methods

Methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate can be synthesized from the reaction of bromoacetic acid and methyl trifluoromethanesulfonate in the presence of a base. The reaction is carried out in a sealed reaction vessel and proceeds through a series of steps, including the formation of bromoacetyl bromide and the subsequent formation of the desired product. The reaction is typically carried out at temperatures below 40°C and requires several hours to complete.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate involves the reaction of 1,1,2,2-tetrafluoroethane with bromine to form 1-bromo-1,2,2,2-tetrafluoroethane. This compound is then reacted with cyclobutene in the presence of a palladium catalyst to form 1-bromo-2,2,3,3-tetrafluorocyclobutane. Finally, this compound is reacted with methyl chloroformate to form the desired product.", "Starting Materials": [ "1,1,2,2-tetrafluoroethane", "bromine", "cyclobutene", "palladium catalyst", "methyl chloroformate" ], "Reaction": [ "1. 1,1,2,2-tetrafluoroethane is reacted with bromine in the presence of a catalyst to form 1-bromo-1,2,2,2-tetrafluoroethane.", "2. 1-bromo-1,2,2,2-tetrafluoroethane is reacted with cyclobutene in the presence of a palladium catalyst to form 1-bromo-2,2,3,3-tetrafluorocyclobutane.", "3. 1-bromo-2,2,3,3-tetrafluorocyclobutane is reacted with methyl chloroformate to form methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate." ] }

CAS RN

2770359-08-3

Product Name

methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate

Molecular Formula

C7H7BrF4O2

Molecular Weight

279

Purity

95

Origin of Product

United States

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